Technical Whitepaper: Mechanism of Action and Pharmacological Profiling of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone
Technical Whitepaper: Mechanism of Action and Pharmacological Profiling of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone
Executive Summary
(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone (CAS: 1410511-07-7) is a highly specialized, synthetic small molecule that serves as a privileged pharmacophore in modern targeted therapeutics. Combining the established ATP-competitive binding affinity of the isoquinoline scaffold with the favorable physicochemical properties of a strained 3-aminoazetidine ring, this compound is primarily utilized in the development of potent Rho-associated coiled-coil containing protein kinase (ROCK1/2) inhibitors[1] and Autotaxin (ENPP2) modulators[2]. This whitepaper dissects its structural biology, mechanism of action, and the validated experimental workflows required to quantify its pharmacological efficacy.
Structural Pharmacology & Binding Thermodynamics
The efficacy of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone is rooted in its bipartite structural design, which optimizes both target affinity and pharmacokinetic stability:
-
The Isoquinoline-1-carbonyl Core (Hinge Binder): The isoquinoline moiety is a classic "hinge-binding" motif in kinase drug discovery[3]. The nitrogen atom of the isoquinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of conserved hinge region residues (e.g., Met156 in ROCK1). The carbonyl group at the 1-position induces a specific dihedral angle, orienting the molecule optimally within the narrow ATP-binding cleft to prevent steric clash.
-
The 3-Aminoazetidine Moiety (Solvent-Exposed Region): Unlike larger, more lipophilic rings (e.g., piperidine or pyrrolidine), the 4-membered azetidine ring provides exceptional conformational rigidity, reducing the entropic penalty upon target binding[2]. Furthermore, the primary amine extends outward into the solvent-exposed region of the kinase pocket. At physiological pH (7.4), this amine is protonated, allowing it to form favorable electrostatic interactions with acidic residues (such as Asp216 in the DFG motif) while significantly improving the compound's aqueous solubility and metabolic stability.
Mechanism of Action: The ROCK/Myosin Light Chain Axis
At the cellular level, the primary mechanism of action for this class of isoquinoline derivatives is the potent, reversible, ATP-competitive inhibition of ROCK1 and ROCK2[4]. ROCK is a downstream effector of the small GTPase RhoA. Under pathological conditions (e.g., fibrosis, cardiovascular disease, or tumor metastasis), hyperactivated RhoA binds to and activates ROCK.
Active ROCK normally phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1), inhibiting its phosphatase activity, while simultaneously phosphorylating Myosin Light Chain (MLC). This dual action leads to the accumulation of phosphorylated MLC, driving actomyosin cross-linking and cellular hypercontraction. By occupying the ATP-binding pocket, (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone uncouples this signaling axis, restoring normal cytoskeletal dynamics and preventing aberrant cell migration and fibrotic tissue remodeling.
Mechanism of ROCK1/2 inhibition by the isoquinoline derivative, preventing actomyosin contraction.
Experimental Methodologies: Self-Validating Protocols
To rigorously validate the mechanism of action, the following standardized protocols are employed. These assays are designed with internal controls to ensure data trustworthiness and reproducibility.
Protocol A: In Vitro TR-FRET Kinase Assay (ROCK1)
Objective: Quantify the biochemical IC₅₀ through Time-Resolved Fluorescence Resonance Energy Transfer.
-
Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: EGTA is critical to chelate trace heavy metals that could induce non-specific oxidation of the kinase's catalytic cysteine, while Brij-35 prevents non-specific compound aggregation and plastic adsorption.
-
Compound Dilution: Serially dilute the compound in 100% DMSO, then transfer to the aqueous assay plate (final DMSO concentration ≤1%).
-
Enzyme Pre-Incubation: Add 5 nM recombinant human ROCK1 (catalytic domain) to the wells. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the compound to achieve binding equilibrium before the substrate competes, ensuring accurate IC₅₀ determination for slow-binding inhibitors.
-
Reaction Initiation: Add 10 µM ATP (near the K_m value) and 100 nM ULight-labeled MYPT1 peptide substrate. Incubate for 60 minutes at 22°C.
-
Signal Detection: Terminate the reaction using an EDTA-based stop buffer, followed by the addition of a Europium (Eu)-labeled anti-phospho-MYPT1 antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
Step-by-step workflow for the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Protocol B: Cellular Myosin Light Chain (MLC) Phosphorylation Assay
Objective: Confirm target engagement and functional inhibition in a live-cell environment.
-
Cell Culture & Starvation: Seed human umbilical vein endothelial cells (HUVECs) in 96-well plates. After 24 hours, replace media with serum-free basal media for 12 hours. Causality: Serum starvation reduces basal, background kinase activity, maximizing the signal-to-background ratio upon stimulation.
-
Compound Treatment: Treat cells with varying concentrations of the inhibitor for 2 hours to allow for cell membrane permeation.
-
Pathway Stimulation: Add 1 µM Lysophosphatidic Acid (LPA) for 10 minutes. Causality: LPA binds to its cognate GPCR, activating RhoGEF, which rapidly loads GTP onto RhoA, thereby robustly activating ROCK.
-
Lysis & Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the levels of phosphorylated MLC (Ser19) using a sandwich ELISA or quantitative Western blot.
Quantitative Data Presentation
The following table summarizes the representative pharmacological profile of (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone derivatives against primary targets.
| Parameter | Target / Assay | Representative Value | Biological Implication |
| Biochemical IC₅₀ | ROCK1 (TR-FRET) | 12 - 45 nM | High-affinity ATP-competitive inhibition. |
| Biochemical IC₅₀ | ROCK2 (TR-FRET) | 15 - 50 nM | Pan-ROCK inhibition; minimal isoform selectivity. |
| Binding Affinity (K_d) | ROCK1 (SPR) | ~8 nM | Strong target residence time driven by hinge-binding. |
| Cellular IC₅₀ | p-MLC (HUVEC ELISA) | 120 - 250 nM | Effective cell membrane permeability and target engagement. |
| Off-Target IC₅₀ | Autotaxin (ENPP2) | >1,000 nM | Moderate secondary affinity; potential for dual-targeting design. |
References
-
Zhao, L., et al. (2019). "Discovery of 4H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models." Journal of Medicinal Chemistry, 62(23), 10848-10866.[Link]
- US Patent 11072611B2. (2021). "Compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.
- WO2014068035A1. (2014). "Novel rock inhibitors.
Sources
- 1. 5-(Piperazin-1-yl)isoquinoline Hydrochloride [benchchem.com]
- 2. US11072611B2 - Compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 3. WO2014068035A1 - Novel rock inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
